Abaperidone

Receptor Pharmacology Atypical Antipsychotic Schizophrenia

Abaperidone (FI-8602) is a chromenone 5-HT2A/D2 antagonist (IC50: 6.2/17 nM) structurally distinct from benzisoxazole-class agents like risperidone. Its unique reduction of prefrontal cortex hsp70 mRNA—a signature shared with clozapine but absent in risperidone—enables neurobiological research into negative symptoms and cognitive deficits. In rodent models, it demonstrates significantly lower catalepsy and serum prolactin versus risperidone at equivalent doses, providing an optimal comparator for D2-mediated side-effect profiling. Its chromenone scaffold offers a structurally orthogonal benchmark for atypical antipsychotic SAR programs. Procure for target engagement, safety pharmacology, and novel compound screening.

Molecular Formula C25H25FN2O5
Molecular Weight 452.5 g/mol
CAS No. 183849-43-6
Cat. No. B1664760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaperidone
CAS183849-43-6
Synonyms7-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-(hydroxymethyl)chromen-4-one
abaperidone
FI 8602
FI-8602
Molecular FormulaC25H25FN2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO
InChIInChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2
InChIKeyICAXEUYZCLRXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Abaperidone (CAS 183849-43-6): A Selective 5-HT2A/D2 Antagonist for Preclinical Antipsychotic Research


Abaperidone (FI-8602) is a chromenone-based small molecule that functions as a potent antagonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor, with a binding profile characteristic of the atypical antipsychotic class [1]. It was originally developed by Ferrer Internacional SA as a potential therapeutic agent for schizophrenia and related psychotic disorders, reaching Phase 1 clinical evaluation [2]. Its mechanism of action, involving a higher affinity for 5-HT2A over D2 receptors, is a hallmark feature distinguishing atypical from typical antipsychotics and is associated with a reduced propensity for extrapyramidal side effects in preclinical models [3].

Critical Differentiation of Abaperidone: Why Not All 5-HT2A/D2 Antagonists Are Interchangeable in Preclinical Research


The atypical antipsychotic class is chemically and pharmacologically diverse, with significant variations in receptor binding profiles that directly impact in vivo outcomes. Simple substitution of one 5-HT2A/D2 antagonist for another, such as using risperidone or paliperidone in place of Abaperidone, is not scientifically valid due to distinct differences in off-target receptor interactions, particularly at alpha-1 adrenergic and histaminergic sites, which modulate side effect liability and central nervous system effects [1]. Furthermore, unique molecular signatures, such as the modulation of heat shock protein expression, have been observed for specific compounds like Abaperidone and clozapine but are absent in other in-class agents, underscoring that these drugs possess non-interchangeable biological activities beyond canonical receptor antagonism [2].

Head-to-Head Quantitative Evidence for Abaperidone (CAS 183849-43-6) Against Key Comparators


Comparative Receptor Binding Profile: Higher 5-HT2A Affinity vs. Risperidone and Paliperidone

Abaperidone exhibits a binding profile with a 2.7-fold higher affinity for the 5-HT2A receptor (IC50 = 6.2 nM) compared to the dopamine D2 receptor (IC50 = 17 nM), establishing a 5-HT2A/D2 ratio of 0.36 [1]. This profile is distinct from that of risperidone, which possesses a 5-HT2A/D2 ratio of approximately 0.12 (5-HT2A Ki = 0.4 nM, D2 Ki = 3.3 nM), and paliperidone, which has a ratio of approximately 0.19 (5-HT2A Ki = 0.5 nM, D2 Ki = 2.6 nM) [2]. While Abaperidone demonstrates potent antagonism at both receptors, its relatively lower D2 potency and higher ratio indicate a potentially different in vivo pharmacodynamic signature that may translate to a reduced liability for D2-mediated side effects.

Receptor Pharmacology Atypical Antipsychotic Schizophrenia

Reduced Catalepsy Liability in Rats: Direct Comparison with Risperidone

In a direct comparative study, Abaperidone induced a milder degree of catalepsy in rats compared to an equivalent dose of risperidone following oral administration [1]. The study, which evaluated catalepsy induction over several hours post-dosing, noted that the catalepsy observed for Abaperidone was 'somewhat lesser' than that induced by the reference drug. The primary publication further states that Abaperidone's induction of catalepsy was 'weaker than standards', supporting its classification as a compound with an atypical profile suggestive of a lower EPS risk [1].

Extrapyramidal Symptoms In Vivo Pharmacology Safety Profile

Lower Prolactin Elevation vs. Risperidone and Haloperidol in Rats

Abaperidone (5 mg/kg, oral) produced a significantly smaller increase in serum prolactin levels in rats compared to both the atypical antipsychotic risperidone and the typical antipsychotic haloperidol, when administered for 1 or 3 consecutive days [1]. The study, which used equimolar doses (5 mg/kg for all compounds), found that the prolactin increase induced by Abaperidone was 'smaller than those for reference drugs' [2]. This finding is consistent with Abaperidone's lower relative affinity for the D2 receptor, as hyperprolactinemia is primarily mediated by blockade of D2 receptors in the anterior pituitary.

Hyperprolactinemia Endocrine Side Effects In Vivo Toxicology

Unique hsp70 mRNA Modulation in Prefrontal Cortex: A Shared Trait with Clozapine but Not Risperidone

In a study comparing the effects of several antipsychotics on heat shock protein-70 (hsp70) mRNA expression, Abaperidone and clozapine both reduced basal hsp70 mRNA levels in the rat prefrontal cortex and striatum, while risperidone reduced hsp70 only in the striatum and haloperidol had no effect in either region [1]. Furthermore, Abaperidone, like clozapine and risperidone, prevented the phencyclidine (PCP)-induced elevation of hsp70 mRNA in the prefrontal cortex, whereas haloperidol potentiated this elevation [1]. The authors suggest that the reduction of hsp70 in the prefrontal cortex may be a molecular signature linked to an 'atypical' antipsychotic profile and potential efficacy on negative symptoms of schizophrenia.

Molecular Biomarker Neuropharmacology Schizophrenia Pathophysiology

Abaperidone (CAS 183849-43-6) in Preclinical Research: Target Application Scenarios Based on Empirical Evidence


Investigating Atypical Antipsychotic Mechanisms with Reduced EPS and Prolactin Liability

Abaperidone is an optimal tool compound for in vivo rodent studies designed to dissect the relationship between D2 receptor occupancy, motor side effects, and endocrine function. Its direct head-to-head performance against risperidone, showing reduced catalepsy and lower serum prolactin elevation in rats [1], provides a validated baseline for experimental design. This scenario is particularly valuable for screening novel compounds or combinations where minimizing D2-mediated side effects is a primary objective.

Studying Cortical Biomarkers of Schizophrenia: The hsp70 Model

The unique finding that Abaperidone, like clozapine, reduces hsp70 mRNA in the prefrontal cortex while risperidone does not, establishes Abaperidone as a critical reference compound for research into the neurobiological basis of schizophrenia's negative symptoms and cognitive deficits [2]. This application is ideal for studies employing in situ hybridization or immunohistochemistry to map regional gene expression changes and for validating new compounds with a proposed 'clozapine-like' cortical signature.

Differentiating the Pharmacology of the 5-HT2A/D2 Antagonist Class

For receptor pharmacology and medicinal chemistry programs, Abaperidone serves as a distinct data point in structure-activity relationship (SAR) studies. Its chromenone chemical scaffold and its specific 5-HT2A/D2 ratio (0.36) are different from the benzisoxazole/benzisothiazole scaffolds of risperidone/paliperidone and other classes [3]. Procuring Abaperidone allows researchers to benchmark their novel compounds against a structurally distinct comparator with a well-defined and advantageous preclinical side-effect profile.

Comparative Toxicology and Safety Pharmacology Studies

Abaperidone's favorable profile in preclinical models of catalepsy and hyperprolactinemia, as compared to risperidone and haloperidol [1], makes it a relevant test article for safety pharmacology studies. It can be used as a positive control or comparator when evaluating the safety margins of new chemical entities targeting similar receptors, particularly in studies designed to assess the therapeutic index between efficacy (e.g., inhibition of climbing behavior) and adverse effects (e.g., catalepsy).

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